

Preclinical Efficacy of SHR2415: A Technical Overview

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Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365

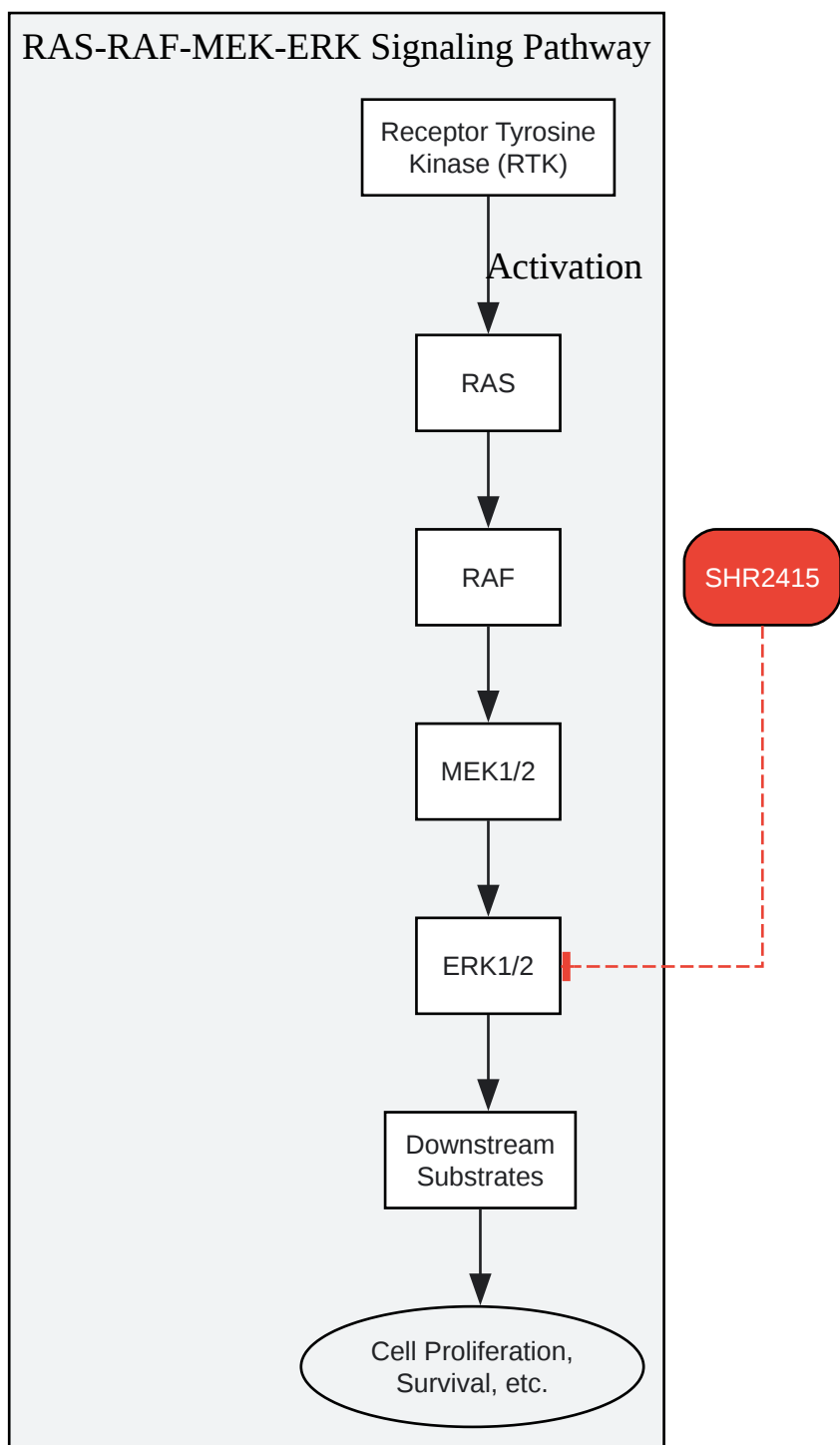
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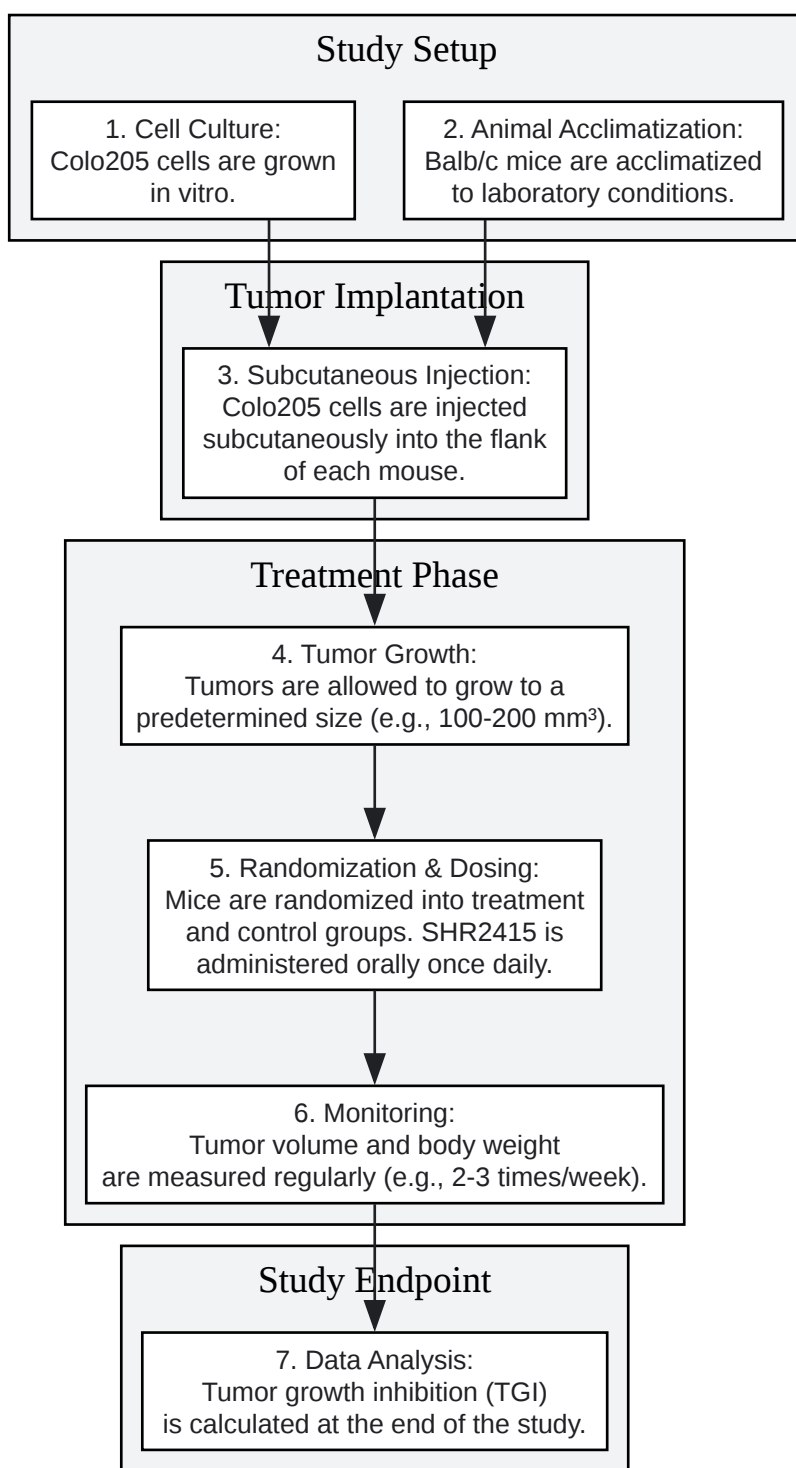
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of **SHR2415**, a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The information is compiled from publicly available research to assist in understanding its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Core Concepts: Mechanism of Action

SHR2415 is a novel, orally active small molecule that targets ERK1 and ERK2, which are key kinases in the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway).[1] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1] In many cancers, mutations in upstream proteins like RAS and RAF lead to the continuous activation of this pathway, promoting malignant cell growth.[1] By inhibiting ERK1/2, **SHR2415** aims to block this signaling cascade, thereby providing a potential therapeutic strategy for cancers with such mutations and for overcoming resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[1]





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References

- 1. pubs.acs.org [pubs.acs.org]
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